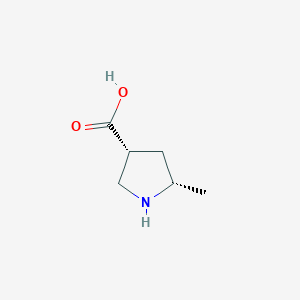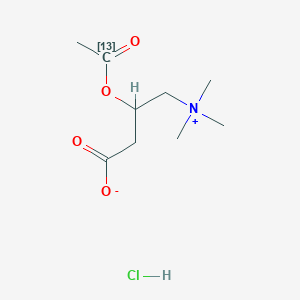
Acetyl-1-13C-L-carnitine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-1-13C-L-carnitine hydrochloride is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the acetyl position. This compound is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The stable isotope labeling makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-1-13C-L-carnitine hydrochloride typically involves the acetylation of L-carnitine hydrochloride using [1-13C]-acetyl chloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions. The process involves the following steps :
Preparation of Reactants: L-carnitine hydrochloride is dissolved in glacial [1-13C]-acetic acid.
Acetylation Reaction: [1-13C]-acetyl chloride is added dropwise to the solution while maintaining the temperature at 80°C.
Isolation of Product: After the reaction is complete, the mixture is cooled, and the product is precipitated using acetone and isopropanol. The precipitate is then filtered and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-1-13C-L-carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to L-carnitine.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields L-carnitine.
Substitution: Forms various acetyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetyl-1-13C-L-carnitine hydrochloride has a wide range of applications in scientific research:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of fatty acid metabolism.
NMR Spectroscopy: The 13C label enhances the sensitivity and resolution of NMR spectra, making it useful for structural and conformational studies.
Medical Research: Investigated for its potential therapeutic effects in conditions like neuropathy, depression, and dementia.
Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.
Wirkmechanismus
Acetyl-1-13C-L-carnitine hydrochloride exerts its effects primarily by facilitating the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The acetyl group can also be utilized in the synthesis of acetyl-CoA, a key intermediate in various metabolic pathways. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-L-carnitine: The non-labeled version of the compound.
Propionyl-L-carnitine: Another derivative with a propionyl group instead of an acetyl group.
Palmitoyl-L-carnitine: Contains a palmitoyl group, used in studies of long-chain fatty acid metabolism.
Uniqueness
The incorporation of the 13C isotope in Acetyl-1-13C-L-carnitine hydrochloride makes it unique, as it allows for detailed metabolic and structural studies using NMR spectroscopy. This isotopic labeling provides a non-invasive method to study complex biological processes in vivo.
Eigenschaften
Molekularformel |
C9H18ClNO4 |
|---|---|
Molekulargewicht |
240.69 g/mol |
IUPAC-Name |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i7+1; |
InChI-Schlüssel |
JATPLOXBFFRHDN-PSUFLZSISA-N |
Isomerische SMILES |
C[13C](=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Kanonische SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


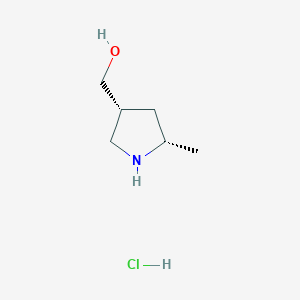

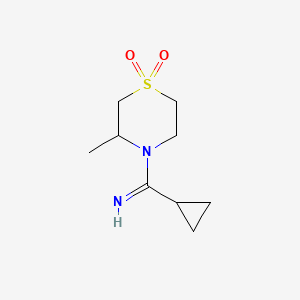

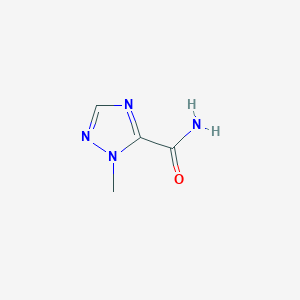
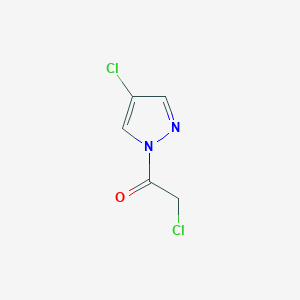
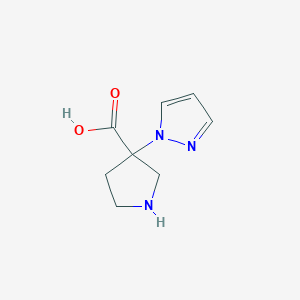
![1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B15222093.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)

